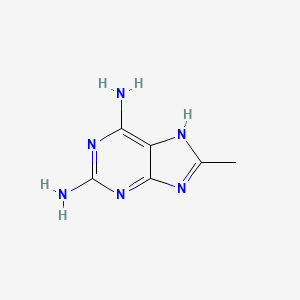

8-METHYL-1H-PURINE-2,6-DIAMINE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methyl-7H-purine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H5,7,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIKBTBTNDDTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NC(=C2N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617654 | |

| Record name | 8-Methyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26216-56-8 | |

| Record name | 8-Methyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 8 Methyl 1h Purine 2,6 Diamine and Analogues

Classical Synthetic Routes to 2,6-Diaminopurines

The foundational methods for constructing the 2,6-diaminopurine (B158960) core have historically relied on multi-step sequences starting from pyrimidine (B1678525) precursors. One of the most prominent classical methods is the Traube purine (B94841) synthesis, first introduced in 1900. This versatile approach involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative with a one-carbon source. To synthesize the target compound, 8-Methyl-1H-purine-2,6-diamine, this would typically involve the reaction of pyrimidine-2,4,5,6-tetraamine with a reagent such as acetic anhydride (B1165640) or acetyl chloride, which provides the C8-methyl group during the formation of the imidazole (B134444) ring.

Other classical routes often begin with halogenated purines. For instance, synthesis can commence from 2,6-dichloropurine (B15474). This method involves two sequential nucleophilic substitution reactions, where the chlorine at the C6 position is typically more reactive and is substituted first, followed by substitution at the C2 position. drugfuture.com While effective, these strategies can involve multiple, often tedious, synthetic steps and may present challenges related to the protection and deprotection of the amino groups, which have different reactivities. slideshare.net Another approach starts from guanosine (B1672433) analogues, though this can result in low yields. slideshare.net

A common precursor for these classical syntheses is 4,5-diaminopyrimidine, which can be prepared by the nitrosation of a 4-aminopyrimidine (B60600) at the 5-position, followed by reduction of the nitroso group. slideshare.net The resulting diamine is then cyclized to form the purine ring. slideshare.net

Modern and Advanced Synthetic Strategies for 8-Substituted Purine-2,6-Diamines

Advances in synthetic organic chemistry have led to the development of more efficient and versatile methods for creating 8-substituted purine-2,6-diamines. These modern strategies often offer improvements in reaction times, yields, and the diversity of accessible compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in purine chemistry is well-documented. scribd.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. mdpi.com

This technology has been successfully applied to the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines. slideshare.net In this procedure, an aminopyrimidine is condensed with an aryl acetic acid in the presence of triphenyl phosphite (B83602) under microwave irradiation at high temperatures (e.g., 220°C) for a short duration (e.g., 15 minutes). slideshare.net This method provides a streamlined route to 8-substituted purines with yields that are often significantly higher than traditional methods. slideshare.net

Microwave heating is also highly effective for the key cyclization step in purine synthesis. For example, the ring closure of 5,6-diaminouracil (B14702) derivatives to form 8-substituted xanthines, a related purine, is greatly facilitated by microwave energy. mdpi.com This demonstrates the potential of microwave assistance in the critical imidazole ring-forming step for the synthesis of this compound.

| Reaction Type | Precursors | Conditions | Product | Advantage |

| One-Pot Condensation | Amino pyrimidine, Aryl acetic acid | Microwave, 220°C, 15 min | 8-arylmethyl-9H-purin-6-amine | Rapid synthesis, higher yields |

| Ring Closure | 5,6-Diaminouracil derivatives | Microwave irradiation | 8-Substituted xanthine (B1682287) | Reduced reaction times, improved yields |

Cyclization Reactions in Purine Core Formation

The critical step in forming the purine bicyclic system is the construction of the imidazole ring onto a pre-existing pyrimidine ring. The Traube synthesis remains a cornerstone method, where a 4,5-diaminopyrimidine is reacted with a one-carbon electrophile. cdnsciencepub.com For the synthesis of 8-substituted purines, various reagents can be employed. For example, reacting a 4,5-diaminopyrimidine with benzaldehyde (B42025) derivatives can yield 8-phenyl substituted purines. cdnsciencepub.com

A typical sequence involves the reaction of a 4,5-diaminopyrimidine with an appropriate aldehyde or carboxylic acid derivative. For instance, the reaction of 4,5-diaminopyrimidine with 4-fluorobenzoyl chloride has been used to afford 6-chloro-8-(4-fluorophenyl)-3H-purine. cdnsciencepub.com To obtain the specific 8-methyl derivative, pyrimidine-2,4,5,6-tetraamine would be cyclized with a source of a methylcarbonyl group, such as acetic acid or its anhydride.

The general scheme for this cyclization is as follows:

Step 1: A substituted 4,5-diaminopyrimidine is prepared.

Step 2: The diamine is reacted with a one-carbon unit (e.g., formic acid, triethyl orthoformate, aldehydes, or acid chlorides) to form the imidazole ring.

Step 3: The reaction is often heated, sometimes under acidic or basic conditions, to facilitate the cyclodehydration to the final purine product.

Solid-Phase Organic Synthesis Approaches

Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of purine libraries, facilitating purification and automation. This approach involves attaching a starting material to a solid support (resin) and carrying out subsequent reactions in solution before cleaving the final product from the resin.

A representative solid-phase synthesis of substituted purines can start with coupling 4,6-dichloro-5-nitropyrimidine (B16160) to a Rink amide resin. The synthesis proceeds through the following steps:

Attachment to Resin: The starting pyrimidine is attached to the solid support.

Sequential Substitution: One of the chloro groups is displaced by an amine.

Reduction: The nitro group at the 5-position is reduced to an amine, creating the crucial 4,5-diamine functionality.

Cyclization: The resin-bound diamine is then cyclized to form the purine ring. This can be achieved by reacting with reagents like isothiocyanates in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to yield 8-aminopurines.

Cleavage: The final purine derivative is cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA).

This methodology allows for variation at multiple positions of the purine ring by using different amines and cyclization reagents.

| Step | Description | Reagents |

| 1 | Coupling to Resin | 4,6-dichloro-5-nitropyrimidine, Rink amide resin |

| 2 | Chloride Displacement | Amine (R-NH2) |

| 3 | Nitro Reduction | Lithium aluminum hydride/aluminum trichloride |

| 4 | Imidazole Ring Formation | Isothiocyanate (R1-NCS), DCC |

| 5 | Cleavage from Resin | Trifluoroacetic acid (TFA) |

Chemical Modifications and Derivatization Strategies at the Purine Nucleus

Once the purine core is synthesized, it can be further modified to create a diverse range of analogues. Alkylation and arylation reactions are common strategies to introduce various substituents onto the purine ring system.

Alkylation and Arylation Reactions

The C8 position of the purine ring is a common site for modification. Modern cross-coupling reactions are particularly effective for introducing a wide array of alkyl, aryl, and other functional groups at this position. A versatile starting material for these reactions is an 8-bromo-2,6-diaminopurine derivative.

A systematic study of cross-coupling reactions on diisopropyl 8-bromo-2,6-diamino-9-[2-(phosphonomethoxy)ethyl]purine has demonstrated the utility of this approach. The following palladium-catalyzed reactions have been successfully employed:

Suzuki-Miyaura Coupling: Reacting the 8-bromo purine with various aryl-, hetaryl-, and alkenylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., K₂CO₃) introduces diverse aromatic and unsaturated groups.

Stille Coupling: This reaction uses organostannanes (R-Sn(Alkyl)₃) to couple alkyl, vinyl, and phenyl groups to the C8 position.

Negishi Coupling: Organozinc reagents are used to introduce substituents. This method was effective for preparing ethyl (2,6-diaminopurine-8-yl)acetate using a Reformatsky reagent (BrZnCH₂COOEt).

Sonogashira Coupling: This allows for the introduction of alkynyl groups at the C8 position.

These cross-coupling methods provide a powerful and flexible toolkit for the late-stage functionalization of the 2,6-diaminopurine scaffold, enabling the synthesis of a vast chemical space of 8-substituted analogues for further investigation.

Halogenation at Specific Positions (e.g., C8)

Halogenation, particularly at the C8 position of the purine ring, is a key transformation that provides a versatile handle for further functionalization through cross-coupling or nucleophilic substitution reactions. Bromination is a commonly employed halogenation reaction for this purpose.

One method involves the direct bromination of purine derivatives using N-bromosuccinimide (NBS). For instance, 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives can be brominated at the C8 position by refluxing with NBS in dimethylformamide (DMF) at 90°C for 8 hours rsc.org. Another approach utilizes bromine in acetic acid, which has been shown to provide the 8-bromo derivative of a 3-methyl-3,7-dihydro-1H-purine-2,6-dione in a 92% yield rsc.org. For 2-amino-6-chloropurine (B14584) derivatives, direct bromination at the C8 position can be achieved by treatment with bromine in water researchgate.net.

Alternatively, C8-halogenation can be accomplished via a lithiation-halogenation sequence. This involves the deprotonation of the C8 position with a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with a halogen source. For example, 2-amino-6-chloro-9-substituted purines can be lithiated at C8 and then treated with dibromotetrachloroethane to introduce a bromine atom at that position researchgate.net.

Table 1: Examples of C8-Bromination of Purine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione | NBS, DMF, 90°C, 8 h | 8-Bromo-1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione | - | rsc.org |

| 3-Methyl-3,7-dihydro-1H-purine-2,6-dione | Br₂, Acetic Acid | 8-Bromo-3-methyl-1H-purine-2,6-dione | 92% | rsc.org |

| 2-Amino-6-chloro-9-alkylpurine | Br₂, H₂O | 2-Amino-8-bromo-6-chloro-9-alkylpurine | - | researchgate.net |

Amination and Displacements

The introduction of amino groups onto the purine scaffold can be achieved through nucleophilic aromatic substitution (SNAr) of a halogenated precursor. This is a common strategy for the synthesis of 2,6-diamino-substituted purines and for the introduction of various amine functionalities at the C8 position.

The synthesis of 2,6-diamino-substituted purines often starts from 2,6-dichloropurine. A stepwise substitution allows for the introduction of different amino groups at each position. For example, reaction of 2,6-dichloropurine with cyclohexylamine (B46788) in ethanol (B145695) with triethylamine (B128534) at 90°C under microwave irradiation yields 2-chloro-N-cyclohexyl-9H-purin-6-amine in 65% yield. Subsequent reaction with another amine, such as aniline, in N-methyl-2-pyrrolidone at 150°C leads to the desired 2,6-diamino-substituted purine nih.gov.

Amination at the C8 position typically involves the displacement of a bromine atom from an 8-bromopurine derivative. A variety of amines can be used in these reactions. For example, 8-bromo-7-(alkyl)-1H-purine-2,6-dione derivatives can be reacted with amines such as 3-iminosaccharin or sulfathiazole (B1682510) in DMF with a catalytic amount of dimethylaminopyridine (DMAP) under reflux to yield the corresponding 8-amino-substituted products rsc.org.

Table 2: Examples of Amination and Displacement Reactions on Purine Scaffolds

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropurine | Cyclohexylamine | EtOH, Et₃N, 90°C, MW | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | 65% | nih.gov |

| 2-Chloro-N-cyclohexyl-9H-purin-6-amine | Aniline | NMP, 150°C | N²-phenyl-N⁶-cyclohexyl-9H-purine-2,6-diamine | - | nih.gov |

Thiolation and Selenylation Reactions

Thiolation and selenylation introduce sulfur and selenium moieties onto the purine ring, which can significantly alter the biological properties of the resulting analogues. These reactions often proceed through nucleophilic substitution of a halogenated purine precursor.

A three-step synthesis has been reported for the generation of selenotetrazole-purine derivatives. The synthesis begins with the N-alkylation of 6-chloropurine (B14466) with an alkyl halide in DMF with potassium carbonate. The resulting 6-chloro-9-alkyl-9H-purine is then reacted with selenourea (B1239437) in absolute ethanol at room temperature to yield the corresponding selenopurine, with yields ranging from 30-88%. The final step involves the reaction of the selenopurine with 5-chloro-1-phenyl-1H-tetrazole to give the desired selenotetrazole purine derivative rsc.org.

Condensation and Coupling Reactions

Condensation and coupling reactions are fundamental to both the construction of the purine ring system itself and its subsequent functionalization. The Traube purine synthesis is a classical condensation method for forming the purine ring by cyclizing a 4,5-diaminopyrimidine with a one-carbon source like formic acid scribd.comslideshare.netthieme.comresearchgate.net.

Palladium-catalyzed cross-coupling reactions are extensively used to form carbon-carbon and carbon-heteroatom bonds at various positions of the purine core. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method for introducing alkyl, aryl, and alkenyl substituents wikipedia.orgresearchgate.netorganic-chemistry.org. For example, 8-halopurines can be coupled with various boronic acids to yield 8-substituted purines researchgate.netscispace.com. The reaction of 9-benzyl-8-bromoadenine (B8364920) with phenylboronic acid, catalyzed by Pd(PPh₃)₄ in the presence of a base like potassium carbonate, is a representative example scispace.com.

Other notable coupling reactions include the Sonogashira coupling for the introduction of alkynyl groups and the Chan-Lam coupling for the formation of carbon-nitrogen or carbon-oxygen bonds.

Table 3: Examples of Coupling Reactions for Purine Functionalization

| Purine Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene | 9-Benzyl-8-phenyladenine | Good | scispace.com |

| 6-Iodo- or 6-chloropurine | Alkynes | (PPh₃)₂PdCl₂-CuI, Et₃N | 6-Alkynylated purines | High | scribd.com |

Formation of Hybrid Purine Structures

The purine scaffold can be fused with other heterocyclic rings to create hybrid structures with potentially novel biological activities. These syntheses often involve multi-step sequences that build upon a pre-functionalized purine core.

One example is the synthesis of purine-pyrazolecarbaldehyde derivatives. This can be achieved by treating an 8-hydrazinyl-1H-purine-2,6-dione with an acetophenone (B1666503) derivative to form a hydrazone, which then undergoes a Vilsmeier reaction with phosphorus oxychloride in DMF to construct the pyrazole (B372694) ring fused to the purine rsc.org.

Another example is the formation of thiazolo[2,3-f]purine-2,4-diones. The synthesis of these compounds can be accomplished by the cyclization of 8-[2-(aryl)-2-oxo-ethylsulfanyl]-1,3-dipropyl-3,7-dihydro-purine-2,6-diones in the presence of polyphosphoric acid organic-chemistry.org.

Regioselectivity and Yield Optimization in Synthetic Pathways

Achieving high regioselectivity and optimizing reaction yields are critical aspects of purine synthesis. The purine ring has multiple nitrogen atoms that can be alkylated, and several carbon atoms that can be functionalized, leading to potential mixtures of isomers.

In the N-alkylation of purines, the reaction conditions can significantly influence the regioselectivity between the N7 and N9 positions. For 6-substituted purines, direct alkylation often leads to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating nih.gov. However, specific conditions can be developed to favor the N7 isomer. For example, a method for direct N7 regioselective tert-alkylation of 6-substituted purines has been developed using a reaction of N-trimethylsilylated purines with a tert-alkyl halide catalyzed by SnCl₄ nih.govacs.org. Microwave-assisted alkylation has also been shown to improve yields and regioselectivity in some cases compared to conventional heating ub.edu.

Optimization of palladium-catalyzed cross-coupling reactions is also crucial for achieving high yields. Factors such as the choice of catalyst, ligand, base, and solvent can have a dramatic impact on the reaction outcome scispace.comnih.govmdpi.comacs.org. For Suzuki-Miyaura couplings of halopurines, Pd(PPh₃)₄ is often a superior catalyst, and the choice between anhydrous and aqueous conditions can depend on the electronic nature of the boronic acid scispace.com. The catalyst loading, often expressed in mol % or ppm, is another parameter that is optimized to balance reaction efficiency with cost and potential product contamination acs.org.

Design and Generation of Purine Compound Libraries

The systematic exploration of the chemical space around the purine scaffold is often achieved through the design and synthesis of compound libraries. Combinatorial chemistry and solid-phase synthesis are powerful tools for generating large numbers of diverse purine analogues for biological screening.

Solid-phase synthesis offers several advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification procedures. A general strategy for the solid-phase synthesis of 2,6,8-trisubstituted purines can start with 2,6-dichloropurine attached to a solid support. Sequential substitution reactions at the C6, N9, and C2 positions, followed by cleavage from the resin, can generate a library of diverse compounds researchgate.net. For example, a library of purine-hydroxyquinolinone bisheterocycles has been synthesized on a solid support, demonstrating the feasibility of creating complex molecules in a combinatorial fashion researchgate.net.

Solution-phase parallel synthesis is another approach for generating purine libraries. A library of tetra-substituted purine analogues was prepared using a strategy that involves the cyclization of a 4,5-diaminopyrimidine to construct the 2,8,9-trisubstituted 6-chloropurine core, followed by further diversification ub.edu. The generation of such libraries is instrumental in structure-activity relationship (SAR) studies and the discovery of new lead compounds.

Structural Characterization and Theoretical Studies

Advanced Spectroscopic Elucidation Techniques for Purine (B94841) Derivatives

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized purine analogues. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques in this regard, providing detailed information about the atomic arrangement and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For purine derivatives, ¹H and ¹³C NMR are routinely employed to assign the positions of protons and carbons.

In the ¹H NMR spectrum, the C8-H proton signal, typically found in the downfield region for purines, would be absent and replaced by a singlet corresponding to the methyl protons. The chemical shift of this methyl group would likely appear in the range of 2.0-2.5 ppm. The protons of the amino groups at C2 and C6 would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would show a distinct signal for the C8-methyl carbon, typically in the aliphatic region (10-20 ppm). The chemical shift of the C8 carbon itself would be shifted downfield compared to the unsubstituted purine due to the alpha-effect of the methyl group. The signals for the other carbons in the purine ring (C2, C4, C5, C6) would also experience smaller shifts due to the electronic effect of the 8-methyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-methyl-1H-purine-2,6-diamine in DMSO-d₆ This table is predictive and based on general principles and data for similar compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C8-CH₃ | 2.0 - 2.5 | Singlet |

| N²-NH₂ | ~6.0 - 7.0 | Broad Singlet |

| N⁶-NH₂ | ~6.5 - 7.5 | Broad Singlet |

| N¹-H / N⁹-H | ~10.0 - 12.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This table is predictive and based on general principles and data for similar compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| C8-CH₃ | 10 - 20 |

| C2 | 160 - 165 |

| C4 | 150 - 155 |

| C5 | 110 - 115 |

| C6 | 155 - 160 |

| C8 | 145 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₆H₈N₆, with a calculated monoisotopic mass of 164.081 Da.

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern of purines is well-characterized and typically involves the cleavage of the imidazole (B134444) and pyrimidine (B1678525) rings. For this compound, characteristic fragmentation pathways would likely include the loss of HCN from the pyrimidine ring and the cleavage of the C-N bonds within the purine scaffold. The presence of the 8-methyl group may also lead to specific fragmentation pathways, such as the loss of a methyl radical.

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While a crystal structure for this compound has not been specifically reported in the searched literature, data for the parent molecule, 2,6-diaminopurine (B158960), is available. The crystal structure of 2,6-diaminopurine reveals a planar purine core with extensive intermolecular hydrogen bonding involving the amino groups and the nitrogen atoms of the purine ring. nih.gov It is expected that this compound would also adopt a planar conformation and form similar hydrogen-bonding networks in the solid state. The methyl group at the C8 position would introduce some steric bulk, which might influence the crystal packing arrangement compared to the unsubstituted parent compound.

Table 3: Crystallographic Data for 2,6-Diaminopurine (a related compound) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.972 |

| b (Å) | 12.184 |

| c (Å) | 7.821 |

| β (°) | 117.89 |

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data and provide deeper insights into the electronic structure, stability, and interaction potential of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Tautomerism

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be used to determine optimized geometries, vibrational frequencies, and various electronic properties such as molecular orbital energies and charge distributions.

For purine derivatives, a key aspect that can be studied by DFT is tautomerism. This compound can exist in several tautomeric forms due to the migration of protons between the nitrogen atoms of the purine ring and the exocyclic amino groups. DFT calculations can predict the relative energies of these tautomers, thereby identifying the most stable form in the gas phase or in solution. Studies on the related 2,6-diaminopurine have utilized DFT to analyze its vibrational spectra and structure. nih.gov Similar calculations for the 8-methyl derivative would elucidate the influence of the methyl group on the electronic distribution and the relative stability of the different tautomers. The electron-donating nature of the methyl group at the C8 position would be expected to increase the electron density in the imidazole ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

The purine scaffold is a common motif in many biologically active molecules, and various purine derivatives have been investigated as inhibitors of enzymes such as kinases and proteases. nih.govresearchgate.net Molecular docking studies on this compound could be performed to explore its potential as a ligand for various biological targets. Such simulations would involve generating a 3D model of the compound and "docking" it into the binding site of a target protein. The results would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, which reveals the specific hydrogen bonds, hydrophobic interactions, and other intermolecular forces that stabilize the ligand-protein complex. For example, the amino groups at C2 and C6 are excellent hydrogen bond donors and acceptors, and the purine ring can participate in π-stacking interactions with aromatic amino acid residues in a protein's active site.

Table 4: Common Protein Targets for Purine-based Ligands in Molecular Docking Studies

| Protein Class | Specific Examples | Potential Interaction Sites |

| Kinases | Cyclin-Dependent Kinases (CDKs) | ATP-binding pocket |

| Proteases | SARS-CoV-2 Main Protease | Catalytic dyad |

| Polymerases | DNA/RNA Polymerases | Nucleotide-binding site |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that specifically addresses the requested topics of Molecular Dynamics Simulations for Conformational Analysis and In Silico Profiling for Compound Optimization.

Generating content on these specific topics without direct literature support would involve speculation and extrapolation from related but distinct compounds, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on the specified compound. Therefore, to ensure the integrity and factuality of the information provided, the article cannot be constructed as requested.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Influence of Substituents on Biological Activities of Purine-2,6-Diamines

Systematic modification of the purine-2,6-diamine scaffold has shown that substitutions at the C8, C2, and C6 positions, as well as N-alkylation, are key determinants of biological function, including antineoplastic and antiviral activities nih.govnih.govresearchgate.net.

The C8 position of the purine (B94841) ring is a critical site for modification, with substituents here capable of modulating the compound's conformational preferences and interaction with biological targets nih.gov. The introduction of a methyl group, creating 8-methyl-1H-purine-2,6-diamine, is a key modification. While the C8-hydrogen is relatively acidic and can be exchanged, the introduction of small alkyl groups like methyl is achieved through methods such as lithiation followed by treatment with methyl iodide nih.gov.

The effect of a C8 substituent is highly context-dependent. For instance, in a series of adenosine (B11128) derivatives, hydrophobic C8 substitution was found to abolish binding at the human A2A adenosine receptor nih.gov. In other contexts, C8-substituents are crucial for activity. For example, various methods exist to introduce a range of functional groups at this position, including alkyls, halogens, and sulfur-containing moieties, each impacting the biological profile differently nih.govrsc.org. The specific contribution of an 8-methyl group must be evaluated for each biological target, but it invariably alters the steric and electronic landscape of the imidazole (B134444) portion of the purine core.

| C8-Substituent | General Observation on Biological Activity | Reference |

|---|---|---|

| -H (Unsubstituted) | Baseline activity, site is active in electrophilic and nucleophilic reactions. | nih.gov |

| -CH3 (Methyl) | Modifies steric and electronic properties; effect is target-dependent. | nih.gov |

| -Br (Bromo) | Serves as a precursor for further functionalization via cross-coupling reactions. | nih.gov |

| Hydrophobic Groups (e.g., hexynyl) | Can abolish binding at certain targets like the A2A adenosine receptor. | nih.gov |

The amino groups at the C2 and C6 positions are fundamental to the biological activity of this class of compounds researchgate.net. The 2,6-diaminopurine (B158960) (Dap) scaffold is recognized for its ability to form stable base pairs and interact with biological macromolecules nih.gov.

The 2-amino group, in particular, provides significant stabilization energy in nucleic acid structures. It can form an additional hydrogen bond compared to adenine (B156593), which only has an amino group at C6 mdpi.com. This enhanced hydrogen bonding capability is critical. For example, substituting adenine with 2,6-diaminopurine in DNA trinucleotides was shown to dramatically enhance the self-repair of UV-induced DNA damage, a property attributed to the excellent electron-donating characteristics of the 2-amino group nih.gov. In studies of DNA duplex stability, the presence of the 2-amino group on the purine base was found to have a significant stabilizing effect mdpi.com. Furthermore, this group can improve selectivity for specific targets, such as the recognition of the oxidative damage lesion 8-oxo-dG in DNA sequences nih.gov.

The combination of both amino groups at C2 and C6 defines the scaffold as a privileged structure in medicinal chemistry, with numerous derivatives showing potential as anticancer and antiviral agents nih.govnih.gov.

Alkylation at the nitrogen atoms of the purine ring or its exocyclic amino groups is a common strategy to modify the physicochemical properties and biological activity of purine derivatives. The alkylation of the purine core itself is complex and can lead to a mixture of N7 and N9 isomers, although reaction conditions can be optimized to favor the N9 regioisomer, which is often the desired product researchgate.net.

Substitution on the exocyclic amino groups, particularly at the N6 position, has also been extensively explored. For instance, in a series of 2,6,9-trisubstituted purines, an arylpiperazinyl system connected at the C6 position was found to be beneficial for cytotoxic activity nih.gov. The design of these substituted purines is a key strategy for enhancing binding affinity and selectivity toward various biological targets, including protein kinases mdpi.com.

Development and Validation of 3D-QSAR Models for Activity Prediction

To better understand the structural requirements for biological activity and to guide the design of more potent compounds, 3D-QSAR models have been developed for various series of purine derivatives wikipedia.org. These models correlate the biological activity of a set of compounds with their 3D physicochemical properties, such as steric and electrostatic fields.

In a study on 2,6,9-trisubstituted purine derivatives with anticancer activity, 3D-QSAR models were successfully generated using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.govmdpi.com. These models demonstrated good statistical reliability and predictive capability, with cross-validation coefficients (q²) values greater than 0.5 mdpi.com. For a series of purine derivatives with antiplatelet aggregation activity, a 3D-QSAR model based on self-organized molecular field analysis (SOMFA) also yielded significant correlation coefficients, validating its predictive power researchgate.net.

These models provide visual representations, often as contour maps, that indicate regions where modifications to the molecule's steric bulk or electronic properties would likely enhance or diminish biological activity. For example, a CoMFA model might show that a bulky, sterically favored group is preferred in one region, while an electropositive group is favored in another mdpi.com.

Steric and Electronic Property Contributions to Biological Activity

The biological activity of purine-2,6-diamine derivatives is a direct consequence of the interplay between their steric and electronic properties, which govern how they fit into and interact with their biological targets researchgate.net.

3D-QSAR studies have been particularly insightful in dissecting these contributions. For a series of 2,6,9-trisubstituted purines evaluated for cytotoxicity, the developed 3D-QSAR models indicated that steric properties were the dominant factor, explaining approximately 70% of the activity, while electronic properties contributed the remaining 30% nih.gov. The analysis suggested that bulky substituents at the C2 position of the purine were unfavorable for activity, whereas larger groups at the C6 position were beneficial nih.gov. Another 2D QSAR study on purine derivatives as c-Src tyrosine kinase inhibitors identified descriptors related to hydrogen donor count and the presence of specific chemical groups (like -CH3 and -OH) as being critical for activity researchgate.net.

These findings highlight that a delicate balance of size, shape, and electronic features is necessary for optimal biological function. Steric hindrance can prevent a molecule from binding effectively to its target, while electronic properties (such as charge distribution and hydrogen bonding capacity) are crucial for the specific interactions that underpin the biological effect.

| Property | Finding | Implication for Drug Design | Reference |

|---|---|---|---|

| Steric Properties | Dominant factor in determining cytotoxicity (70% contribution). Bulky groups at C2 are unfavorable. | Avoid large substituents at the C2 position. Optimize size of C6 substituents for better fit in the target's binding pocket. | nih.gov |

| Electronic Properties | Contributed significantly to activity (30% contribution). | Modify substituents to optimize electrostatic interactions and hydrogen bonding with the target. | nih.gov |

| Hydrogen Bonding | Hydrogen Donor Count is a key descriptor in QSAR models for kinase inhibition. | Incorporate or preserve hydrogen bond donors/acceptors, like the C2 and C6 amino groups, to maintain target affinity. | researchgate.net |

Molecular and Biochemical Mechanisms of Action in Pre Clinical Research Models

Enzyme Inhibition and Modulation Studies

The purine (B94841) scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets, including protein kinases. The 2,6-diaminopurine (B158960) core, in particular, has been a foundational structure for the development of numerous kinase inhibitors. Preclinical research has demonstrated that modifications at various positions on the purine ring significantly influence potency and selectivity against different kinases.

Substituted purine analogs function primarily as ATP-competitive inhibitors. By mimicking the adenine (B156593) structure of ATP, these compounds bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways crucial for cell proliferation and survival.

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis. mdpi.com Small molecule inhibitors targeting these kinases are of significant interest in oncology research. mdpi.com

Preclinical studies have identified 2,6-diamino-substituted purines as potent inhibitors of Aurora kinases. A notable example is the compound Reversine (B1683945), which demonstrates inhibitory activity against these mitotic regulators. nih.gov Research on Reversine-related molecules, which share the 2,6-diaminopurine core, has been conducted through molecular docking studies to investigate their potential for Aurora-B kinase inhibition. nih.gov These computational models help in designing derivatives with optimized biological activity and selectivity. nih.gov The inhibitory action of these compounds typically leads to defects in mitotic progression, such as failure of cytokinesis and subsequent cell cycle arrest or apoptosis. nih.gov

| Compound Class | Target Kinase | Key Preclinical Findings |

|---|---|---|

| 2,6-Diamino-substituted purines (e.g., Reversine) | Aurora Kinase B | Act as inhibitors interfering with cancer cell cycle progression; molecular docking studies used to guide structural modifications for enhanced activity. nih.gov |

Monopolar Spindle 1 (Mps1) is a critical kinase involved in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. researchgate.net Given that cancer cells often exhibit aneuploidy and rely on a functional SAC for survival, Mps1 has emerged as a promising target for anticancer therapies. researchgate.net

The 2,6-diaminopurine analog, Reversine, has also been identified as an inhibitor of Mps1. nih.gov Structure-activity relationship (SAR) studies and docking calculations on Reversine-related molecules have been performed to explore and optimize Mps1 inhibition. nih.gov These preclinical models suggest that inhibiting Mps1 with purine-based compounds can disrupt the SAC, leading to chromosome missegregation and mitotic catastrophe in cancer cells. researchgate.net

| Compound Class | Target Kinase | Key Preclinical Findings |

|---|---|---|

| 2,6-Diamino-substituted purines | Mps1 | Docking calculations suggest favorable binding and inhibition; inhibition leads to disruption of the spindle assembly checkpoint. nih.govresearchgate.net |

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. frontiersin.orgnih.gov This has made the constitutively activated FLT3-ITD kinase a key therapeutic target.

Several preclinical studies have highlighted the potential of purine derivatives as potent FLT3-ITD inhibitors. nih.gov For instance, 2,7,9-trisubstituted 8-oxopurines have been designed and shown to inhibit the autophosphorylation of FLT3 kinase in the nanomolar range. nih.gov Mechanistically, these compounds act as ATP-competitive inhibitors. frontiersin.org Their binding to the kinase domain blocks downstream signaling pathways, including the phosphorylation of STAT5 and ERK1/2, which are crucial for the proliferation and survival of AML cells. frontiersin.orgnih.gov The selectivity of these compounds for the mutant FLT3-ITD over the wild-type (wt) form and the related c-KIT kinase is a critical aspect of development to minimize toxicities like myelosuppression. frontiersin.org

| Compound Class | Target Kinase | IC50 / Activity | Mechanism of Action |

|---|---|---|---|

| 2,7,9-trisubstituted 8-oxopurines | FLT3-ITD | Nanomolar range | Inhibition of FLT3 autophosphorylation and downstream STAT5/ERK signaling. nih.gov |

| Pyrimidine-4,6-diamine derivatives | FLT3 | 13.9 ± 6.5 nM (Compound 13a) | Type-II kinase inhibitor with high selectivity over c-KIT. nih.gov |

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle. amazonaws.com Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. amazonaws.com

Purine analogues have been extensively studied as CDK inhibitors. researchgate.net For example, novel 2,6,9-trisubstituted purines have been synthesized and shown to be potent inhibitors of CDK12, with strong antiproliferative activity in trastuzumab-resistant breast cancer cell lines at nanomolar concentrations. researchgate.net These compounds were observed to downregulate the expression of downstream genes crucial for cell proliferation. researchgate.net Similarly, other studies have designed and synthesized 2,6-diamino-3-acylpyridines, which are structurally related to diaminopurines, and found them to have potent inhibitory activities against CDK1 and CDK2. researchgate.net

| Compound Class | Target Kinase(s) | GI50 / Activity | Mechanism of Action |

|---|---|---|---|

| 2,6,9-Trisubstituted purines | CDK12 | < 50 nM | Downregulation of cyclin K, Pol II p-CTD (Ser2), and downstream genes (IRS1, WNT1). researchgate.net |

| 2,6-Diamino-3-acylpyridines | CDK1, CDK2 | Potent enzyme inhibition and cellular antiproliferative effects. researchgate.net | Inhibition of CDK1/2 kinase activity. researchgate.net |

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. mdpi.com The B-Raf oncogene, part of the MAPK/ERK pathway, is also commonly mutated in various cancers, most notably melanoma.

The development of purine-based inhibitors against PI3K has been an area of active research. Studies on 2,9-disubstituted-6-morpholino purine derivatives have shown them to be potent and selective inhibitors of PI3K isoforms. mdpi.com These efforts often involve virtual screening and molecular modeling to design compounds that fit effectively into the ATP-binding site of the PI3K catalytic subunit. mdpi.com

Information from preclinical studies specifically linking 2,6-diaminopurine derivatives to the inhibition of the B-Raf oncogene is less defined in the available literature. Research on B-Raf inhibitors has often focused on other chemical scaffolds, such as pyrimidine-sulfonamides. nih.gov While purine analogs are broadly explored as kinase inhibitors, specific structure-activity relationships for the 2,6-diaminopurine core against B-Raf are not as well-established as for other kinases.

An extensive review of scientific literature and chemical databases reveals a significant lack of specific research data for the compound 8-METHYL-1H-PURINE-2,6-DIAMINE concerning its interactions with the biological targets outlined in the requested article structure. Publicly available information does not detail the molecular and biochemical mechanisms of action of this specific compound in relation to the specified enzymes and receptors.

While research exists for structurally related purine analogues, such as 2,6-diaminopurine, 8-substituted purine derivatives with different functional groups (e.g., amino or mercapto groups), and purine-2,6-diones (xanthines), these findings cannot be accurately extrapolated to this compound. The precise effects of a methyl group at the 8-position of the purine-2,6-diamine core on its binding and modulatory activity at the specified targets have not been characterized in the available literature.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the following topics for this compound based on current research:

Kinase Interactions and Inhibition

Receptor Ligand Binding and Modulation

There is a lack of specific data on the binding affinity and modulatory effects of this compound at various receptors.

Due to the absence of specific research findings, the creation of data tables and a detailed article as per the requested outline is not feasible without resorting to speculation, which would violate the core requirement for scientific accuracy.

Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT2A, 5-HT7)

The purine scaffold is a foundational structure for various ligands targeting serotonin receptors. Research into purine derivatives has identified compounds with significant affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. For instance, studies on 8-aminoalkyl derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have led to the identification of potent ligands for these receptors. nih.gov One such derivative, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, demonstrated antidepressant and anxiolytic-like effects in preclinical models. nih.gov These findings underscore the potential of the purine core structure in designing molecules that modulate the serotonergic system. nih.gov However, specific binding affinity data for this compound at the 5-HT1A, 5-HT2A, and 5-HT7 receptors is not extensively detailed in publicly available research. The activity of related compounds suggests that modifications at the 8-position of the purine ring are critical in determining the affinity and selectivity for these serotonin receptors.

Nucleic Acid Interactions and Stabilization

The 2,6-diaminopurine (DAP) core of the molecule is known to have significant interactions with nucleic acids, influencing their structure and stability.

DNA Strand Displacement Mechanisms

The purine-2,6-diamine structure has been implemented in isothermal DNA strand displacement reactions. In these processes, a single-stranded oligonucleotide containing the modified base, known as the invader strand, binds to a complementary sequence within a double-stranded DNA target. This binding displaces the original strand from the duplex. This displacement mechanism is driven by favorable negative enthalpy changes between the target and the invading strand, and notably, it can occur without the need for toeholds—short, single-stranded regions designed to initiate strand displacement.

Base Pair Stabilization in Oligonucleotides

When incorporated into oligonucleotides, the 2,6-diaminopurine base provides enhanced thermal stability to DNA duplexes. Unlike the standard adenine-thymine (A-T) base pair which is connected by two hydrogen bonds, 2,6-diaminopurine can form three hydrogen bonds with a corresponding thymine (B56734) base. nih.gov This additional hydrogen bond significantly strengthens the interaction between the base pairs.

This enhanced stabilization is quantitatively measured by the increase in the melting temperature (Tm) of the oligonucleotide duplex. Pre-clinical studies have shown that each substitution of adenine with 2,6-diaminopurine can increase the duplex Tm by approximately 1–2 °C. nih.govacs.org This stabilizing effect makes it a valuable modification in various molecular biology and nanotechnology applications where robust nucleic acid hybridization is required.

| Modification | Effect on Base Pairing | Impact on Duplex Stability (ΔTm) |

| 2,6-Diaminopurine (DAP) | Forms three hydrogen bonds with Thymine (T) | Increase of ~1-2 °C per modification nih.govacs.org |

| Standard Adenine (A) | Forms two hydrogen bonds with Thymine (T) | Baseline |

Molecular Chaperone Interactions (e.g., Hsp90)

The purine scaffold is a key structural feature in a class of synthetic inhibitors targeting the molecular chaperone Heat shock protein 90 (Hsp90). Hsp90 is a critical protein involved in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cancer cell growth and survival. Derivatives based on the 8-arylmethyl-9H-purin-6-amine structure have been identified as the first synthetic small molecule Hsp90 inhibitors to be investigated in clinical trials for cancer. The interaction of these purine-based compounds with the ATP-binding pocket of Hsp90 prevents its normal function, leading to the degradation of its client proteins and subsequent anti-tumor effects. While research has focused on more complex 8-position derivatives, the this compound compound contains the core purine structure essential for this class of Hsp90 interaction.

Cellular Pathway Modulation in Research Models

Cell Cycle Regulation and Arrest (e.g., G2/M, S-phase)

In preclinical cancer research, molecules containing the 2,6-diamino-substituted purine structure have been shown to modulate cellular pathways involved in cell division. Certain derivatives related to this structure interfere with cancer cell cycle progression, leading to cell cycle arrest, particularly in the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. Furthermore, these compounds have been observed to induce endoreduplication and polyploidy, which can lead to mitotic catastrophe and cell death. nih.gov The efficacy of some of these purine derivatives has been noted to be more pronounced in cancer cells that have a defective p53 tumor suppressor pathway, suggesting a potential for selective targeting of p53-deficient tumors. nih.gov

| Cellular Process | Observed Effect of 2,6-Diamino-Substituted Purines | Research Model Context |

| Cell Cycle Progression | Arrest in G2/M phase | Breast and Colorectal Cancer Cells nih.gov |

| Ploidy | Induction of polyploidy and endoreduplication | p53-defective cancer cells nih.gov |

| Cell Fate | Promotion of mitotic catastrophe and cell death | p53-defective cancer cells nih.gov |

Apoptosis Induction

In pre-clinical research, substituted purine derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cell lines. While direct studies on this compound are not extensively detailed in the reviewed literature, research on analogous purine structures provides significant insights into the potential mechanisms of apoptosis induction.

Analysis of various 6,8,9-poly-substituted purine analogues has shown that these compounds can trigger cell death through apoptosis in human leukemia cell lines, such as Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia). rsc.org The pro-apoptotic activity of these compounds was confirmed using multiple cellular assays. For instance, Annexin-V staining, a common method to detect early-stage apoptosis, revealed an increase in apoptotic cells following treatment with active purine analogues. rsc.org

Furthermore, the mechanism of apoptosis induction by these purine derivatives involves the activation of caspases, a family of proteases that are central to the apoptotic process. rsc.org Studies have demonstrated the cleavage of initiator caspases, indicating the initiation of the caspase cascade. rsc.org Specifically, treatment of Jurkat cells with a pro-apoptotic purine derivative led to the cleavage of both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways. rsc.org The critical role of caspases in mediating the cytotoxic effect of these compounds was further highlighted by the observation that a pan-caspase inhibitor could almost completely block the induced apoptosis. rsc.org

The induction of apoptosis by some purine analogues has been linked to their ability to inhibit specific kinases involved in cell survival pathways. For example, a study on a library of 6,8,9-poly-substituted purines identified Death-Associated Protein Kinase 1 (DAPK-1) as a potential target. rsc.orgnih.gov Inhibition of DAPK-1 by the most active compound in the series was suggested to be responsible for the induction of apoptosis. rsc.orgnih.gov

Table 1: Experimental Assays Demonstrating Apoptosis Induction by Purine Analogues

| Assay | Purpose | Observation with Active Purine Analogues | Reference |

| Annexin-V Staining | Detects translocation of phosphatidylserine (B164497) to the outer cell membrane, an early marker of apoptosis. | Increased staining, indicating a higher population of apoptotic cells. | rsc.org |

| Caspase Cleavage Analysis | Measures the activation of initiator and effector caspases. | Cleavage of initiator caspases (e.g., caspase-8 and caspase-9) was observed. | rsc.org |

| Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle. | Can reveal a sub-G1 peak, indicative of apoptotic DNA fragmentation. | rsc.org |

| Pan-Caspase Inhibition | Assesses the dependence of cell death on caspase activity. | Pre-treatment with a pan-caspase inhibitor significantly reduced apoptosis. | rsc.org |

p53 Pathway Modulation

The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, thereby preventing tumor formation. nih.gov Pre-clinical studies on 2,6-diamino-substituted purine derivatives, which are structurally related to this compound, have indicated a significant interplay with the p53 pathway.

Research on a series of reversine-related molecules, which are also 2,6-diamino-substituted purines, has shown that their efficacy can be influenced by the p53 status of the cancer cells. nih.gov These compounds were found to cause cell cycle arrest in the G2/M phase and induce polyploidy, a state of having more than two sets of chromosomes. nih.gov Notably, these effects were more pronounced in cancer cells where p53 was deleted or its function was compromised. nih.gov This suggests that p53-deficient tumors may be more susceptible to the cytotoxic effects of these purine derivatives.

Further investigation into the molecular mechanism revealed that these compounds can lead to the stabilization and upregulation of the p53 protein in cancer cells that express wild-type p53. nih.gov For example, in HCT116p53+/+ colorectal cancer cells, treatment with these purine analogues resulted in an increased expression of p53. nih.gov This upregulation of p53 is a typical cellular response to stress, including DNA damage or mitotic spindle defects, which can be induced by these compounds. nih.gov

The modulation of the p53 pathway by these purine derivatives is thought to be linked to their activity as inhibitors of kinases that are critical for cell cycle progression, such as Aurora kinases and Monopolar spindle 1 (Mps1). nih.gov By disrupting the function of these kinases, the compounds can cause mitotic errors, which in turn can activate the p53 signaling pathway as a checkpoint mechanism. In cells with functional p53, this can lead to cell cycle arrest to allow for repair, or if the damage is too severe, to the induction of apoptosis. nih.gov Conversely, in p53-deficient cells, the absence of this checkpoint can lead to mitotic catastrophe and cell death following treatment with these agents. nih.gov

Table 2: Effects of Reversine-Related Purine Analogues on the p53 Pathway in Pre-clinical Models

| Cell Line Model | p53 Status | Effect of Compound Treatment | Observed Outcome | Reference |

| MCF-7shp53 (Breast Cancer) | p53 knockdown | Cell cycle arrest in G2/M phase | Increased sensitivity to the compound | nih.gov |

| HCT116p53+/+ (Colorectal Cancer) | Wild-type p53 | Upregulation of p53 protein | Activation of p53-mediated stress response | nih.gov |

| HCT116p53-/- (Colorectal Cancer) | p53 null | Stronger cell cycle arrest compared to p53+/+ cells | Increased sensitivity to the compound | nih.gov |

Pre Clinical Biological Research Applications

Applications in Chemical Biology as Probes and Research Tools

There is no available research on the use of 8-METHYL-1H-PURINE-2,6-DIAMINE as a chemical probe or research tool. While purine (B94841) scaffolds are fundamental in the design of such tools, the specific properties and applications of this 8-methyl substituted diaminopurine have not been described in the literature.

Antiviral Research in Cell Culture Models

No studies were found that investigate the antiviral activity of this compound. Research on related 2,6-diaminopurine (B158960) derivatives has shown a range of antiviral activities, but these findings cannot be directly attributed to the 8-methyl variant.

Broad-Spectrum Antiviral Activity (e.g., Flaviviruses, Influenza, SARS-CoV-2)

There is no evidence in the current body of scientific literature to suggest that this compound has been evaluated for broad-spectrum antiviral activity against flaviviruses, influenza, SARS-CoV-2, or any other viruses.

Phenotypic Screening and Multi-Target Effects

Information regarding phenotypic screening or the investigation of multi-target effects of this compound is not available in published research.

Antimicrobial Research in Cell Culture Models (e.g., Helicobacter pylori)

There are no published studies on the antimicrobial properties of this compound, including any investigations into its potential efficacy against Helicobacter pylori.

In Vitro Models for Cell Differentiation Modulation

There is no specific research available on the use of this compound in in vitro models for modulating cell differentiation. While the broader class of purine derivatives, such as reversine (B1683945) (a 2,6-diaminopurine derivative), has been studied for its ability to influence cell fate and induce dedifferentiation or transdifferentiation in various cell lines, the effects of an 8-methyl substitution on this activity have not been reported.

Research on Anti-inflammatory Potential

Investigations into the anti-inflammatory properties of this compound have not been documented in the available scientific literature. Although other purine analogues have been explored for their potential to mitigate inflammatory responses, there are no published studies that have specifically assessed the anti-inflammatory efficacy of this 8-methylated purine diamine derivative.

Research on Antioxidant Properties

There is a lack of published data on the antioxidant properties of this compound. The potential for this compound to act as a free radical scavenger or to influence cellular oxidative stress pathways has not been a subject of specific investigation in the reviewed literature. While the purine scaffold is a component of natural antioxidants, the specific contribution of the 8-methyl-2,6-diamine substitution pattern to antioxidant capacity is unknown.

Application in Target Identification and Validation Studies for Novel Therapies

No studies have been identified that utilize this compound in target identification and validation for the development of new therapies. The broader family of 2,6-diaminopurine derivatives has been investigated as a scaffold for developing inhibitors of various protein targets, including kinases and viral enzymes. However, the specific compound this compound has not been reported in such drug discovery efforts.

Analytical Methodologies for Research and Characterization

Chromatographic Separations for Compound Purification and Purity Assessment

Chromatographic techniques are fundamental in the isolation and purity verification of purine (B94841) derivatives. By exploiting differences in the physicochemical properties of compounds in a mixture, these methods achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine derivatives. nih.govnih.gov Reversed-phase HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. This method allows for the simultaneous separation and quantification of multiple purine compounds. nih.gov

For a compound like 8-METHYL-1H-PURINE-2,6-DIAMINE, an HPLC method would be developed to ensure its separation from starting materials, byproducts, and any potential degradants. Purity is typically assessed by integrating the peak area of the target compound relative to the total peak area in the chromatogram. UV detection is frequently employed, as purine structures possess strong chromophores. jafs.com.pl

Key Research Findings:

HPLC methods can separate a wide range of purine derivatives, including methylated purines, by using gradient elution with varying methanol (B129727) concentration and pH. nih.gov

The sensitivity and specificity of HPLC with UV detection meet the standards for a reference method in the analysis of purines. nih.gov

Detection limits for purine compounds using HPLC can range from 0.006 to 0.035 mg/g, with a precision (CV%) of 0.5-2.4%. nih.gov

Table 1: Illustrative HPLC Parameters for Purine Derivative Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol) | To elute compounds with varying polarities effectively. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |

| Detection | UV Spectrophotometry at ~205-280 nm | Quantifies the compound based on its absorbance of UV light. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying purine metabolites in complex biological matrices. chromatographyonline.comnih.gov For this compound, LC-MS/MS (tandem mass spectrometry) would provide definitive structural confirmation through fragmentation analysis and allow for extremely low detection limits. researchgate.net

Key Research Findings:

LC-MS/MS methods have been developed for the quantification of various purine metabolites in biological fluids like red blood cells and urine. nih.govresearchgate.net

The technique offers high sensitivity, with lower limits of quantification often in the low micromolar to nanomolar range. nih.gov

LC-MS/MS is crucial for metabolic studies, enabling the measurement of metabolites such as 6-thioguanine (B1684491) and 6-methylmercaptopurine. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Purine Analysis

| Parameter | Typical Value/Condition | Purpose |

| Chromatography | UPLC/HPLC with a C18 column | Provides initial separation of the analyte from the matrix. |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates charged ions from the eluted compound for MS analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for selective monitoring of parent and daughter ions for high specificity. |

| Monitored Transition | Specific m/z of parent ion → m/z of fragment ion | Provides quantitative data and confirms the identity of the analyte. |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly improved resolution, speed, and sensitivity compared to traditional HPLC. austinpublishinggroup.com The high-pressure capabilities of UPLC systems allow for faster analysis times without sacrificing separation efficiency, making it ideal for high-throughput screening and detailed metabolic studies of purine derivatives. chromatographyonline.com The analysis of this compound using UPLC would offer faster purity assessments and more efficient method development.

Key Research Findings:

UPLC enhances separation efficiency, allowing for the comprehensive quantification of numerous purine metabolites in a single run. chromatographyonline.com

The technique reduces solvent consumption and analysis time, making it a more economical and environmentally friendly option compared to HPLC. austinpublishinggroup.com

The increased sensitivity and resolution are critical for deciphering the complex pathogenesis of purine metabolic disorders. chromatographyonline.com

Table 3: Comparison of Typical Performance: HPLC vs. UPLC for Purine Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Pressure Limit | ~400-600 bar | ~1000-1200 bar |

| Resolution | Good | Excellent |

| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 2-10 min) |

| Sensitivity | Standard | Higher |

| Solvent Consumption | Higher | Lower |

Bio-analytical Assays for Mechanistic and Activity Studies

To understand the biological role and therapeutic potential of this compound, specialized bio-analytical assays are employed to study its interactions with biological targets like enzymes and receptors.

Enzyme kinetic assays are laboratory procedures that measure the rate of enzyme-catalyzed reactions. wikipedia.org These assays are critical for determining how a compound like this compound might act as a substrate, inhibitor, or activator of a specific enzyme involved in purine metabolism. wikipedia.orgnih.gov By varying the substrate and compound concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined, shedding light on the compound's mechanism of action. khanacademy.org

Continuous spectrophotometric assays are often used, where the reaction's progress is monitored in real-time by measuring changes in absorbance of a chromophoric product. nih.govtipbiosystems.com

Key Research Findings:

Enzyme assays can be continuous, where the reaction is followed until completion, or discontinuous, where samples are taken at set intervals. tipbiosystems.com

Coupled enzyme systems are often used to measure the products of adenylation enzymes, where the release of pyrophosphate is linked to a chromogenic substrate, allowing the reaction to be monitored by absorbance at 360 nm. nih.gov

These assays are fundamental for determining the inhibitory constants (Ki) of compounds, which quantify their potency as enzyme inhibitors. nih.gov

Table 4: Illustrative Setup for an Enzyme Kinetic Inhibition Assay

| Component | Description | Purpose |

| Enzyme | Target enzyme from the purine metabolic pathway. | The biological catalyst whose activity is being studied. |

| Substrate | The natural molecule the enzyme acts upon. | To initiate the enzymatic reaction. |

| Inhibitor | This compound at various concentrations. | To test the compound's ability to modulate enzyme activity. |

| Buffer | Solution to maintain optimal pH and ionic strength. | Ensures stable and reproducible enzyme activity. |

| Detection System | Spectrophotometer or Fluorometer. | To measure the rate of product formation or substrate depletion. |

Radioligand binding assays are used to quantify the affinity of a compound for a specific receptor. This technique is particularly relevant if this compound is being investigated for its effects on cell signaling pathways mediated by receptors, such as G protein-coupled receptors (GPCRs).

In a typical competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this data, the inhibitory constant (Ki) can be calculated, which represents the affinity of the compound for the receptor.

Key Research Findings:

Radioligand binding assays have been successfully employed to determine the affinity and selectivity of purine-2,6-dione (B11924001) derivatives for various serotonin (B10506) receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇). nih.gov

These assays are crucial for structure-activity relationship (SAR) studies, helping to identify which chemical modifications on the purine scaffold lead to higher receptor affinity and selectivity. nih.gov

Table 5: Example Data Presentation from a Radioligand Binding Assay

| Compound | Target Receptor | Radioligand Used | Ki (nM) | Interpretation |

| Compound X | Serotonin Receptor 5-HT₁ₐ | [³H]8-OH-DPAT | 15 | High affinity for the receptor. |

| This compound | Hypothetical Target Receptor Y | [¹²⁵I]Ligand-Z | (To be determined) | A lower Ki value indicates higher binding affinity. |

| Reference Compound | Serotonin Receptor 5-HT₁ₐ | [³H]8-OH-DPAT | 5 | Known high-affinity ligand for comparison. |

Immunofluorescence Techniques for Cellular Analysis

Immunofluorescence is a powerful technique used to visualize the subcellular localization of specific molecules within cells. In the context of this compound, this method could be instrumental in determining its cellular uptake, distribution, and potential interaction with intracellular targets.

A typical immunofluorescence protocol would involve treating cultured cells with this compound. Following treatment, the cells would be fixed to preserve their structure and then permeabilized to allow antibodies to access intracellular components. To visualize the compound or its effects, a primary antibody specific to a potential target protein or a downstream marker of a signaling pathway affected by the compound would be introduced. Subsequently, a secondary antibody, conjugated to a fluorescent dye (fluorophore), that recognizes the primary antibody is added. Upon excitation with a specific wavelength of light, the fluorophore emits light at a different wavelength, which can be captured by a fluorescence microscope. This allows for the visualization of the protein of interest within the cell.

By co-staining with antibodies against known cellular markers (e.g., for the nucleus, mitochondria, or endoplasmic reticulum), the precise subcellular localization of the target protein in the presence of this compound could be determined. This information is crucial for understanding the compound's mechanism of action.

Microscale Thermophoresis (MST) for Binding Affinity

Microscale thermophoresis (MST) is a highly sensitive biophysical technique used to quantify the binding affinity between a molecule of interest, such as this compound, and a target protein in solution. nih.govnih.gov This method relies on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. nih.govnih.gov The thermophoretic movement of a protein is influenced by its size, charge, and hydration shell. When a small molecule like this compound binds to a target protein, it can induce conformational changes that alter these properties, leading to a change in its thermophoretic mobility. nih.gov

In a typical MST experiment, the target protein is labeled with a fluorescent dye. A constant concentration of the labeled protein is mixed with varying concentrations of the unlabeled ligand (this compound). These mixtures are then loaded into capillaries, and a focused infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled protein along this gradient is monitored. The change in fluorescence is plotted against the ligand concentration, and the resulting binding curve is used to determine the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a stronger binding interaction. MST is advantageous due to its low sample consumption and its ability to perform measurements in complex biological liquids, closely mimicking physiological conditions. nih.gov

In Vitro Cytotoxicity Assays in Cancer Cell Lines

In vitro cytotoxicity assays are fundamental in cancer research to assess the potential of a compound to kill cancer cells or inhibit their proliferation. nih.gov To evaluate the cytotoxic effects of this compound, a panel of human cancer cell lines would be utilized. Commonly used cell lines for such screenings include those derived from various cancer types, providing a broad understanding of the compound's activity.

The most common method to assess cytotoxicity is the MTT assay. In this assay, cancer cells are seeded in 96-well plates and treated with a range of concentrations of this compound. After a specific incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. The formazan crystals are then dissolved, and the absorbance is measured using a spectrophotometer.

The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater cytotoxic potency. Such studies are crucial first steps in the evaluation of a compound's potential as an anticancer agent. thepharmajournal.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

A critical avenue for future research lies in the development of more efficient and versatile synthetic methodologies to generate a diverse library of 8-METHYL-1H-PURINE-2,6-DIAMINE analogs. Current synthetic routes for purine (B94841) derivatives often involve multi-step processes starting from pyrimidine (B1678525) or imidazole (B134444) precursors. researchgate.net Future strategies should focus on:

Combinatorial Chemistry Approaches: Implementing combinatorial synthesis techniques could rapidly generate a multitude of derivatives with varied substituents at the N1, N7, and N9 positions, as well as on the exocyclic amino groups.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the purine core would be highly advantageous. This would allow for the introduction of diverse chemical moieties into the lead compound without the need for de novo synthesis, thereby accelerating the drug discovery process.

Microwave-Assisted Synthesis: Expanding the use of microwave-assisted organic synthesis can significantly reduce reaction times and improve yields, as has been demonstrated for other 2,6-diaminopurine (B158960) derivatives. nih.gov

Post-Synthetic Modification: Exploring postsynthetic strategies, such as the displacement of a pre-installed functional group, can enable the efficient incorporation of various ligands and functionalities onto the purine scaffold. acs.org

These advanced synthetic approaches will be instrumental in creating a broad spectrum of chemical diversity, which is essential for comprehensive structure-activity relationship (SAR) studies.

Advanced Mechanistic Investigations at the Molecular Level